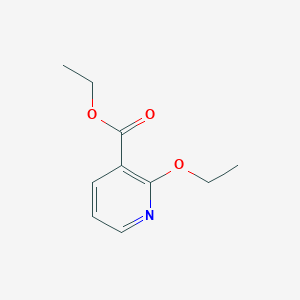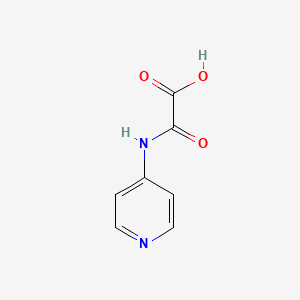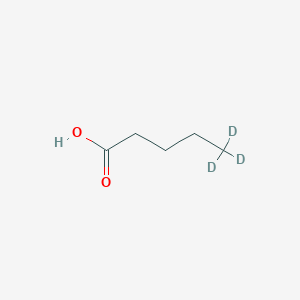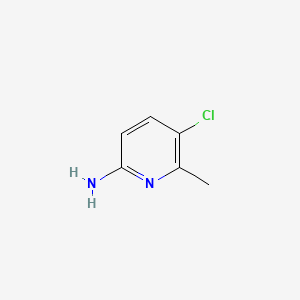
Ethyl 2-ethoxynicotinate
Overview
Description
Molecular Structure Analysis
The molecular weight of Ethyl 2-ethoxynicotinate is 195.22 . The IUPAC name is this compound and the InChI key is WJIBAKMAWMCQDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.22 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Hematological Effects in Industrial Settings
Ethyl 2-ethoxynicotinate, a chemical compound with various industrial applications, has been studied for its potential hematological effects. In a study investigating the impact of 2-ethoxy ethyl acetate (a related compound) on silk screening workers, it was found to cause hematological toxicity, particularly in female workers with high exposure, leading to anemic conditions (Loh et al., 2003).
Synthesis and Chemical Transformations
The compound has been utilized in various chemical synthesis processes. For instance, Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride, a derivative of this compound, was synthesized for the development of new heterocyclic compounds (Markova et al., 1970). Moreover, its role in the synthesis of oligoribonucleotides and other complex organic molecules has been explored, demonstrating its versatility in organic chemistry (Takaku et al., 1987).
Industrial Applications in Construction Materials
This compound derivatives have been employed in the synthesis of construction materials. A chemical process called ethoxylation, using 2-butoxy ethanol and ethylene oxide, was developed to create a shrinkage-reducing admixture (SRA) for cementitious materials, highlighting its potential in improving construction material properties (Rong-bing & Jian, 2005).
Applications in Electronics and Polymer Science
In the field of electronics, alcohol-soluble neutral conjugated polymers derived from this compound have been synthesized for use in polymer light-emitting diodes (PLEDs). These studies indicate its potential as an efficient electron-injecting and transporting material, crucial for the development of advanced electronic devices (Huang et al., 2009).
Pharmaceutical and Biotechnology Research
This compound has also found applications in pharmaceutical research. For example, derivatives of this compound have been investigated for their potential as anti-juvenile hormone agents, demonstrating its relevance in developmental biology and potential pharmaceutical applications (Ishiguro et al., 2003).
Safety and Hazards
Mechanism of Action
Ethyl 2-ethoxynicotinate is a chemical compound with the molecular formula C10H13NO3
Target of Action
The specific targets of this compound are currently unknown. For example, nicotine, a well-known nicotinate derivative, primarily targets nicotinic acetylcholine receptors .
Biochemical Pathways
For instance, nicotine metabolism in bacteria involves three pathways: the pyridine pathway, the pyrrolidine pathway, and the variant of pyridine and pyrrolidine pathway (VPP pathway) .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as nicotine, have been extensively studied .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, factors such as temperature, pH, and the presence of other substances could potentially affect its stability and activity .
Biochemical Analysis
Biochemical Properties
Ethyl 2-ethoxynicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), where this compound acts as a precursor in the biosynthesis of NAD+. This interaction is crucial for various metabolic processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. Additionally, this compound can interact with enzymes such as nicotinate phosphoribosyltransferase, which catalyzes the conversion of nicotinic acid to nicotinic acid mononucleotide, a key step in NAD+ biosynthesis .
Cellular Effects
This compound has several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can enhance the activity of sirtuins, a family of NAD±dependent deacetylases, which play a role in regulating cellular stress responses, aging, and metabolism. Furthermore, this compound has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. At the molecular level, this compound binds to nicotinate phosphoribosyltransferase, facilitating the conversion of nicotinic acid to nicotinic acid mononucleotide. This binding interaction is essential for the biosynthesis of NAD+, which is a critical cofactor in numerous enzymatic reactions. Additionally, this compound can modulate the activity of sirtuins by increasing the availability of NAD+, thereby influencing gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance metabolic processes and improve cellular function. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of this compound are maximized at moderate doses, while higher doses result in adverse effects. These findings highlight the importance of optimizing the dosage of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to NAD+ biosynthesis. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid to NAD+. These interactions influence metabolic flux and the levels of metabolites involved in energy production and cellular respiration. Additionally, this compound can affect the metabolism of other biomolecules, including amino acids and lipids .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via facilitated diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It can be targeted to specific cellular compartments, such as the mitochondria and nucleus, where it plays a role in regulating energy metabolism and gene expression. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. These localization patterns are crucial for its role in cellular processes and biochemical reactions .
Properties
IUPAC Name |
ethyl 2-ethoxypyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-8(6-5-7-11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIBAKMAWMCQDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90489724 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15441-51-7 | |
| Record name | Ethyl 2-ethoxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90489724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















